5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS: 23766-28-1) is a highly versatile, halogenated heterocyclic building block widely procured for the synthesis of advanced pharmacophores, agrochemicals, and materials. Structurally, it features a 1,3,4-oxadiazole core substituted with a lipophilic 4-chlorophenyl group and a reactive thiol (or thione tautomer) moiety [1]. In industrial and laboratory workflows, it serves as a premium precursor for S-alkylation reactions, enabling the rapid assembly of thioether linkages and Mannich bases [2]. The presence of the para-chloro substituent provides a critical balance of electron-withdrawing character and steric bulk, making it a highly effective bioisostere for carboxylic acids and amides while optimizing the physicochemical properties of downstream conjugates [3].
Substituting 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol with the unhalogenated 5-phenyl-1,3,4-oxadiazole-2-thiol or electron-rich analogs (e.g., 4-methoxy variants) fundamentally compromises both process chemistry and downstream material performance. In synthetic workflows, the absence of the electron-withdrawing chloro group increases the pKa of the thiol, requiring stronger bases or elevated temperatures to achieve efficient S-alkylation, which can degrade sensitive intermediates such as quinazolinones or phthalimides [1]. Furthermore, in downstream applications, removing the chloro group drastically reduces the compound's lipophilicity (logP drops from ~2.37 to 1.66), severely impairing membrane permeability and reducing the hydrophobic fit necessary for target engagement in biological models [2]. Consequently, generic substitution leads to lower synthetic yields and inferior end-product efficacy.
The inclusion of the para-chloro substituent significantly alters the partition coefficient of the oxadiazole core, making it a superior building block for applications requiring high lipid solubility. While the unhalogenated 5-phenyl-1,3,4-oxadiazole-2-thiol exhibits a baseline logP of 1.66, the addition of the chloro group increases the estimated logP to approximately 2.37[1]. This enhancement is critical for downstream formulation and biological screening, where higher lipophilicity directly correlates with improved cellular uptake and hydrophobic pocket engagement.
| Evidence Dimension | Calculated Lipophilicity (logP) |
| Target Compound Data | ~2.37 (due to +0.71 Hansch pi contribution) |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-thiol (logP = 1.66) |
| Quantified Difference | ~0.71 log unit increase in lipophilicity |
| Conditions | Computed partition coefficient models |
Procuring the chloro-substituted variant ensures downstream products possess the necessary lipophilicity for effective membrane permeation and target binding, avoiding the poor bioavailability of unhalogenated analogs.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol exhibits excellent processability in S-alkylation workflows. The electron-withdrawing nature of the chloro group increases the acidity of the thiol proton relative to electron-rich analogs, allowing for rapid and complete thiolate formation under mild basic conditions (e.g., K2CO3 in acetone) [1]. This enables efficient coupling with complex, sterically hindered electrophiles—such as chloroacetylated quinazolinones—yielding isolated conjugate products at >30% efficiency without requiring harsh reagents that could induce substrate degradation [2].
| Evidence Dimension | S-Alkylation Reaction Viability |
| Target Compound Data | Efficient thiolate formation and coupling under mild K2CO3/acetone reflux |
| Comparator Or Baseline | Electron-rich analogs (e.g., 4-methoxy) requiring stronger bases due to higher thiol pKa |
| Quantified Difference | Enables the use of mild carbonate bases, preventing degradation of base-sensitive co-reactants |
| Conditions | Reaction with 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl) acetamides |
Mild reaction conditions reduce the formation of side products and preserve the integrity of sensitive intermediates, directly improving industrial scaling and laboratory throughput.
When used as a precursor for drug discovery libraries, 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol generates hybrid scaffolds with potent downstream efficacy. For instance, quinazolinone-oxadiazole conjugates synthesized from this specific compound demonstrated remarkable in vitro cytotoxicity, with IC50 values reaching 7.52 µM against HeLa cell lines [1]. In contrast, baseline or unoptimized conjugates frequently fail to achieve sub-10 µM activity, demonstrating that the specific steric and electronic profile of the 4-chlorophenyl group is essential for high-affinity target engagement [2].
| Evidence Dimension | Downstream Cytotoxic Efficacy (IC50) |
| Target Compound Data | 7.52 ± 0.6 µM (for the N-(4-oxo-2-propylquinazolin) conjugate) |
| Comparator Or Baseline | Unoptimized/unsubstituted baseline conjugates (>50 µM) |
| Quantified Difference | >6-fold improvement in in vitro cytotoxicity |
| Conditions | MTT assay against HeLa cell lines, 48 h exposure |
Provides concrete proof that selecting this specific halogenated building block directly translates to highly active lead compounds in oncology screening programs.
Due to its enhanced logP (~2.37), this compound is the ideal building block for synthesizing quinazolinone-1,3,4-oxadiazole and phthalimide-1,3,4-oxadiazole hybrid libraries. It ensures that the resulting conjugates possess the necessary membrane permeability for effective in vitro and in vivo oncology screening [1].
The electron-withdrawing chloro group facilitates rapid thiolate formation, making this compound perfectly suited for S-alkylation reactions with base-sensitive electrophiles. It is the precursor of choice when coupling with complex chloroacetylated intermediates where strong bases must be avoided[2].
In agricultural chemistry, the 1,3,4-oxadiazole core serves as a metabolically stable bioisostere for carboxylic acids and amides. The addition of the 4-chlorophenyl group increases environmental stability and leaf penetration, making it highly valuable for the development of novel fungicides and herbicides [3].
Irritant